molecular formula C11H23NO2 B12779500 N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide CAS No. 883215-02-9

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide

Cat. No.: B12779500
CAS No.: 883215-02-9
M. Wt: 201.31 g/mol
InChI Key: CUNIMRNZTKYNGN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide is an organic compound with a complex structure that includes a hydroxyethyl group, dimethyl groups, and an isopropyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide typically involves the reaction of 2,3-dimethyl-2-isopropylbutanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid catalysts and solvent systems can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediamine: A compound with similar hydroxyethyl functionality but different structural features.

    Methyldiethanolamine: Contains hydroxyethyl groups and is used in similar applications.

Uniqueness

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

883215-02-9

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2,3-dimethyl-2-propan-2-ylbutanamide

InChI

InChI=1S/C11H23NO2/c1-8(2)11(5,9(3)4)10(14)12-6-7-13/h8-9,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

CUNIMRNZTKYNGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NCCO

physical_description

White to off-white crystalline powder;  Refreshing cool aroma

solubility

Slightly soluble in water;  soluble in hexanes
Soluble (in ethanol)

Origin of Product

United States

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